molecular formula C11H12ClN B1421059 2-Chloro-5-(2-Cyclohexenyl)pyridine CAS No. 1187163-34-3

2-Chloro-5-(2-Cyclohexenyl)pyridine

Cat. No.: B1421059
CAS No.: 1187163-34-3
M. Wt: 193.67 g/mol
InChI Key: ZBIYJWIDKQKOSW-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-Cyclohexenyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom at the second position and a cyclohexenyl group at the fifth position of the pyridine ring. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-Cyclohexenyl)pyridine typically involves the chlorination of 2-hydroxypyridine with phosphoryl chloride. Another approach involves the use of cyclopentadiene and acrolein in a chlorination addition and cyclization reaction, which is then followed by the substitution of the chloromethyl group with a cyclohexenyl group .

Industrial Production Methods

In industrial settings, the production of this compound often employs solid triphosgene, diphosgene, or phosgene as chlorination reagents. These reagents are preferred over phosphorus oxychloride due to their ability to reduce the discharge of waste products and lower production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-Cyclohexenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, cyclohexyl-substituted pyridines, and various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-Cyclohexenyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloro-5-(2-Cyclohexenyl)pyridine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexenyl group provides additional steric and electronic effects that can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-chloro-5-cyclohex-2-en-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h2,4,6-9H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIYJWIDKQKOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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